molecular formula C8H9FN2O3 B187832 4-Ethoxy-5-fluoro-2-nitroaniline CAS No. 503541-71-7

4-Ethoxy-5-fluoro-2-nitroaniline

Cat. No.: B187832
CAS No.: 503541-71-7
M. Wt: 200.17 g/mol
InChI Key: FLTNORJDSFQOLQ-UHFFFAOYSA-N
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Description

Historical Background and Discovery

4-Ethoxy-5-fluoro-2-nitroaniline was first documented in chemical registries in 2005, with its PubChem entry (CID 3607134) established on September 9, 2005. While its discovery lacks a singular groundbreaking narrative, its development aligns with advancements in functionalized nitroanilines, which gained prominence in the late 20th century for their utility in pharmaceuticals and agrochemicals. Early synthetic routes focused on nitration and substitution reactions, but modern methods emphasize efficiency and selectivity, as seen in microchannel reactor-based syntheses.

Significance in Organic Chemistry

The compound’s significance lies in its electronic and steric properties:

  • Electron-withdrawing groups : The nitro (-NO₂) and fluorine (-F) groups direct electrophilic substitution reactions, while the ethoxy (-OCH₂CH₃) group provides steric bulk.
  • Intermediate utility : It serves as a precursor in synthesizing heterocycles, dyes, and bioactive molecules. For example, structurally similar nitroanilines are intermediates in BRAF kinase inhibitors for cancer therapy.

Classification within Nitroaniline Derivatives

Nitroanilines are classified by substituent positions and functional groups. This compound belongs to a subclass characterized by:

  • Ortho-nitro substitution : The nitro group at position 2 enhances reactivity in reduction and coupling reactions.
  • Halogen and alkoxy groups : Fluoro (position 5) and ethoxy (position 4) substituents modulate solubility and metabolic stability.
Property Value Source
Molecular weight 200.17 g/mol PubChem
CAS number 503541-71-7 PubChem
Solubility Sparingly soluble in water Chemicalbook.in

Current Research Landscape

Recent studies focus on optimizing synthesis and expanding applications:

  • Synthetic innovations : Patents describe continuous-flow microchannel reactors for nitration, achieving yields up to 94% under controlled conditions (30–70°C, 50–200 s residence time).
  • Pharmaceutical potential : While direct studies are limited, analogs like 4-fluoro-2-methoxy-5-nitroaniline are precursors to kinase inhibitors (e.g., Mereletinib), suggesting similar pathways for the ethoxy variant.
  • Toxicological profiling : Structural similarities to 4-nitroaniline, a compound with carcinogenic potential, warrant careful handling and further safety studies.

Structural and Spectroscopic Insights

The molecular structure (Fig. 1) features a benzene ring with substituents at positions 2 (nitro), 4 (ethoxy), and 5 (fluoro). Key spectroscopic data include:

  • ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), ethoxy CH₃ (δ 1.3–1.5 ppm), and CH₂ (δ 3.8–4.2 ppm).
  • IR : NO₂ asymmetric stretch (~1520 cm⁻¹), C-F stretch (~1220 cm⁻¹).

Synthesis Conditions

Parameter Optimal Range Patent Reference
Temperature 30–70°C CN111018717A
Residence time 50–200 s CN111018717A
Molar ratio (reactant) 1:1.3 (p-fluoroacetanilide:HNO₃) CN111018717A

Properties

CAS No.

503541-71-7

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

4-ethoxy-5-fluoro-2-nitroaniline

InChI

InChI=1S/C8H9FN2O3/c1-2-14-8-4-7(11(12)13)6(10)3-5(8)9/h3-4H,2,10H2,1H3

InChI Key

FLTNORJDSFQOLQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])N)F

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key differences arise from substituent positions and electronic effects:

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties/Applications Evidence Source
4-Ethoxy-5-fluoro-2-nitroaniline 4-Ethoxy, 5-Fluoro, 2-Nitro C8H9FN2O3 200.16 Research intermediate; electronic effects influence reactivity. (inferred)
5-Nitro-2-fluoroaniline 5-Nitro, 2-Fluoro C6H5FN2O2 156.11 Strong electron-withdrawing nitro at position 5; used in spectroscopic studies.
2-Nitro-5-fluoroaniline 2-Nitro, 5-Fluoro C6H5FN2O2 156.11 Melting point: 99–101°C; distinct hydrogen bonding vs. 5-nitro isomer.

Key Insight : Positional isomers exhibit divergent physicochemical behaviors. For example, 2-nitro-5-fluoroaniline forms stronger hydrogen bonds than its 5-nitro counterpart, impacting molecular docking interactions .

Substituent Variations: Halogens and Alkoxy Groups

Altering substituent type significantly affects reactivity and applications:

Compound Name Substituent Comparison MW (g/mol) Key Distinctions Evidence Source
4-Chloro-2-fluoro-5-nitroaniline Chloro (vs. Ethoxy) at position 4 190.56 Chloro's electronegativity enhances electrophilic substitution.
4-Fluoro-2-methoxy-5-nitroaniline Methoxy (vs. Ethoxy) at position 2 186.14 Smaller alkoxy group improves solubility; used in EGFR kinase inhibitors.
4-Methoxy-5-methyl-2-nitroaniline Methyl (vs. Fluoro) at position 5 182.18 Increased lipophilicity; limited medical validation.

Key Insight : Ethoxy groups provide steric bulk and moderate electron-donating effects compared to methoxy or chloro substituents, influencing reaction kinetics in nucleophilic aromatic substitution.

Physical and Spectral Properties

  • Melting Points : Positional isomers like 2-nitro-5-fluoroaniline (mp 99–101°C) and 4-fluoro-2-nitroaniline (mp 92.5–95°C) highlight the role of substituent arrangement on crystallinity.
  • Spectroscopic Behavior : Infrared (IR) and NMR spectra vary significantly between isomers due to differences in electron density and hydrogen bonding .

Preparation Methods

Nitration-Coupled Alkylation Pathways

A patent describing 4-fluoro-2-methoxy-5-nitroaniline synthesis provides a foundational framework. The process involves:

  • Methoxy Introduction : Reacting 2,4-difluoro-1-nitrobenzene with methanol and potassium tert-butoxide at 0°C, achieving 87.38% yield via nucleophilic aromatic substitution.

  • Nitration : Treating intermediates with fuming nitric acid in sulfuric acid at 0–5°C, followed by hydrolysis to isolate the nitroaniline.

Adapting this for ethoxy substitution requires replacing methanol with ethanol and optimizing base strength. Ethoxy’s bulkiness may reduce substitution efficiency, necessitating higher temperatures or prolonged reaction times.

Catalytic Condensation-Alkylation Approaches

The synthesis of 4-propylthio-2-nitroaniline highlights a two-step condensation-alkylation strategy:

  • Condensation : o-Nitroaniline reacts with disulfide dichloride in methanol using activated clay/pseudo-boehmite catalysts, yielding dithioether intermediates (up to 98.24% yield).

  • Alkylation : Sodium sulfide and chloropropane facilitate propylthio introduction, achieving 98.05% yield under mild conditions.

For this compound, analogous steps could involve:

  • Ethoxy Introduction : Substituting chloropropane with chloroethane in the alkylation phase.

  • Fluorine Positioning : Starting with fluorinated precursors to ensure correct regiochemistry.

Comparative Analysis of Methodologies

MethodStarting MaterialKey ReagentsConditionsYield (%)
Nitration-Alkylation2,4-Difluoro-1-nitrobenzeneKOtBu, HNO₃, H₂SO₄0–5°C, reflux73–87
Condensationo-NitroanilineDisulfide dichloride25°C, 3 hr76–98
AlkylationDithioether intermediateNa₂S, Chloroethane55°C, 30 min86–98

Key Observations :

  • Catalyst Efficiency : Composite catalysts (e.g., activated clay/pseudo-boehmite) enhance condensation yields by 20–30% compared to uncatalyzed reactions.

  • Temperature Sensitivity : Alkylation above 55°C risks side reactions, while sub-50°C temperatures prolong reaction times.

  • Solvent Impact : Methanol balances solubility and reactivity but may limit ethoxy introduction due to competing alkoxide formation.

Regioselectivity and Functional Group Compatibility

Nitration Position Control

The nitro group’s meta-directing nature necessitates pre-positioning ethoxy and fluorine groups. For example, nitrating 4-ethoxy-5-fluoroaniline would direct nitro placement to the ortho position relative to the amino group, yielding the desired 2-nitro isomer.

Protecting Group Strategies

Acetylation of the aniline nitrogen (e.g., N-(4-fluoro-2-ethoxyphenyl)acetamide) prevents unwanted oxidation during nitration, as demonstrated in analogous methoxy syntheses. Hydrolysis with HCl/MeOH efficiently regenerates the amino group post-nitration.

Industrial-Scale Optimization

Solvent and Reagent Recovery

Patent WO2018207120A1 emphasizes solvent distillation under vacuum, recovering >90% toluene and petroleum ether. For ethoxy synthesis, ethanol recovery would require fractional distillation due to its lower boiling point.

Waste Reduction

The composite catalyst in Example 1 is reusable for 5–7 cycles without significant activity loss, reducing clay waste by 40–50%. Neutralization of acidic byproducts with NaOH minimizes corrosive waste streams.

Challenges and Mitigation Strategies

  • Ethoxy Group Stability : Prolonged exposure to strong acids (e.g., H₂SO₄ during nitration) may cleave ethoxy bonds. Mitigation involves staged nitration at ≤5°C and shorter reaction times.

  • Byproduct Formation : Over-nitration is minimized by controlled HNO₃ addition rates (4–6 hrs), while column chromatography or recrystallization (petroleum ether) purifies final products .

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